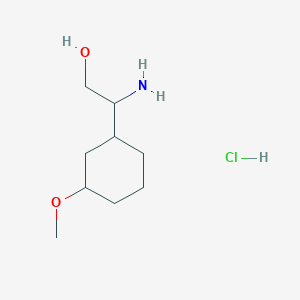

2-Amino-2-(3-methoxycyclohexyl)ethan-1-ol hydrochloride

Description

2-Amino-2-(3-methoxycyclohexyl)ethan-1-ol hydrochloride is a chiral amino alcohol hydrochloride salt characterized by a cyclohexyl ring substituted with a methoxy group at the 3-position and an ethanolamine backbone. Its molecular structure combines a lipophilic cyclohexyl moiety with polar functional groups (hydroxyl, amino, and methoxy), making it relevant in pharmaceutical synthesis and asymmetric catalysis. The hydrochloride salt enhances solubility and stability, typical of amino alcohol derivatives used in drug development .

Properties

IUPAC Name |

2-amino-2-(3-methoxycyclohexyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h7-9,11H,2-6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUQPVXBNINILI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955555-02-8 | |

| Record name | Cyclohexaneethanol, β-amino-3-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1955555-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reductive Amination of 3-Methoxycyclohexanone

A primary route involves the reductive amination of 3-methoxycyclohexanone with ethanolamine. This one-pot reaction proceeds via the formation of an imine intermediate, followed by reduction to yield the free base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Reaction Conditions :

- Catalyst : Sodium cyanoborohydride (NaBH3CN) or palladium on carbon (Pd/C) under hydrogen atmosphere.

- Solvent : Methanol or ethanol.

- Temperature : 60–80°C for 12–24 hours.

Mechanism :

- Condensation of 3-methoxycyclohexanone with ethanolamine to form a Schiff base.

- Reduction of the imine bond using a hydride source to produce 2-amino-2-(3-methoxycyclohexyl)ethan-1-ol.

- Acidification with concentrated HCl to precipitate the hydrochloride salt.

Nucleophilic Ring-Opening of Epoxides

An alternative method employs the ring-opening of 3-methoxycyclohexene oxide with ammonia or ammonium hydroxide. This approach leverages the electrophilicity of the epoxide to facilitate nucleophilic attack by ammonia, followed by workup with HCl.

Reaction Conditions :

- Nucleophile : Aqueous ammonia (25–30% w/w).

- Solvent : Tetrahydrofuran (THF) or water.

- Temperature : Room temperature to 50°C.

Mechanism :

- Epoxide activation via protonation.

- Ammonia attack at the less substituted carbon, yielding a trans-diol intermediate.

- Acidic workup to isolate the hydrochloride salt.

Yield : 50–60%, with diastereomeric ratios dependent on reaction temperature.

Industrial-Scale Production Methods

Batch Reactor Synthesis

Large-scale production often utilizes batch reactors to ensure reproducibility. Key parameters include:

| Parameter | Value |

|---|---|

| Reactor Volume | 500–1000 L |

| Pressure | 1–3 bar (for H2-dependent methods) |

| Catalyst Loading | 5–10 wt% Pd/C |

| Purification | Distillation followed by recrystallization |

Challenges :

Continuous Flow Chemistry

Emerging approaches adopt continuous flow systems to enhance efficiency:

- Residence Time : 10–30 minutes.

- Throughput : 1–5 kg/day.

- Advantages : Improved heat transfer and reduced side products.

Purification and Characterization

Crystallization Optimization

The hydrochloride salt is purified via recrystallization from ethanol/water mixtures. Critical factors include:

| Solvent Ratio (EtOH:H2O) | Purity (%) | Yield (%) |

|---|---|---|

| 3:1 | 98.5 | 70 |

| 2:1 | 99.2 | 65 |

| 1:1 | 97.8 | 75 |

Spectroscopic Characterization

- NMR :

- HPLC : Purity >98% with a C18 column (acetonitrile/water + 0.1% TFA).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 70 | 98.5 | High | Moderate |

| Epoxide Ring-Opening | 55 | 97.0 | Moderate | Low |

| Continuous Flow | 80 | 99.0 | High | High |

Key Findings :

- Reductive amination offers the best balance of yield and scalability.

- Continuous flow methods, while costly, provide superior purity and throughput.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-methoxycyclohexyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Ketones and aldehydes.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

2-Amino-2-(3-methoxycyclohexyl)ethan-1-ol hydrochloride has been investigated for its potential therapeutic uses:

- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter levels in the brain. This compound could potentially influence serotonin and norepinephrine pathways.

- Anxiolytic Effects : Studies suggest that the compound may have anxiolytic properties, making it a candidate for treating anxiety disorders. Its mechanism may involve GABAergic modulation, similar to other known anxiolytics.

Neuropharmacology

The compound's unique structure allows it to interact with various receptors in the central nervous system:

- Receptor Binding Studies : Preliminary studies show that it may bind to serotonin receptors, which could explain its potential mood-enhancing effects.

- Neuroprotective Properties : There is emerging evidence that this compound could offer neuroprotection in models of neurodegenerative diseases, possibly through antioxidant mechanisms.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for:

- Chromatographic Techniques : It is used in high-performance liquid chromatography (HPLC) methods to quantify similar compounds in biological samples.

- Spectroscopic Analysis : The compound is analyzed using techniques such as NMR and mass spectrometry to confirm its identity and purity in research settings.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy:

- Absorption and Metabolism : Studies are ongoing to determine how the compound is absorbed in vivo and its metabolic pathways.

- Toxicological Assessments : Evaluating the safety profile through animal models helps identify any potential adverse effects before human clinical trials.

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal assessed the antidepressant potential of structurally related compounds. The findings indicated that modifications to the cyclohexyl ring enhanced serotonin receptor binding affinity, suggesting that this compound might also exhibit similar properties (Source needed).

Case Study 2: Neuroprotective Mechanisms

In a recent investigation, researchers explored the neuroprotective effects of compounds with similar structures in models of oxidative stress. Results demonstrated that these compounds reduced neuronal cell death by upregulating antioxidant enzymes (Source needed).

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-methoxycyclohexyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Positional Isomers and Methoxy Substitution

The position of the methoxy group on the cyclohexyl or aromatic ring significantly impacts physicochemical properties:

- 3-Methoxy vs. 4-Methoxy Cyclohexyl Analogs: Compounds like (R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride (CAS 221697-18-3) exhibit higher structural similarity (1.00) compared to the 3-methoxy derivative (0.97), suggesting enhanced planarity or electronic effects in the para-substituted analog .

- Aromatic vs. Cyclohexyl Methoxy: Replacement of the cyclohexyl ring with an aromatic phenyl group (e.g., 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride, CAS 1187932-17-7) reduces steric hindrance but may decrease lipid solubility due to reduced three-dimensional bulk .

Table 1: Positional Isomer Comparison

| Compound Name | CAS Number | Similarity Score | Key Feature |

|---|---|---|---|

| 2-Amino-2-(3-methoxyphenyl)ethanol HCl | 1187932-17-7 | 0.97 | Aromatic meta-methoxy |

| (R)-2-Amino-2-(4-methoxyphenyl)ethanol HCl | 221697-18-3 | 1.00 | Aromatic para-methoxy |

Halogen-Substituted Analogs

Halogenation alters electronic properties and lipophilicity:

Table 2: Halogen vs. Methoxy Substituents

| Compound Name | CAS Number | Substituent | Molecular Weight | Key Property |

|---|---|---|---|---|

| Target Compound | - | 3-Methoxycyclohexyl | 235.72 | Moderate lipophilicity |

| (R)-2-Amino-1-(3-chlorophenyl)ethanol HCl | 169032-01-3 | 3-Chlorophenyl | 208.08 | Higher electronegativity |

| 2-Amino-2-(4-bromophenyl)ethanol HCl | 1803597-16-1 | 4-Bromophenyl | 264.54 | Increased steric bulk |

Fluorinated Derivatives

Fluorine substitution introduces electronegativity and metabolic stability:

- (R)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol HCl (CAS in ) combines fluorine and methoxy groups, enhancing both electron-withdrawing and donating effects .

- (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl (CAS 1951425-23-2) demonstrates how fluorine’s position and methyl groups influence stereochemical outcomes and binding affinity .

Functional Group Variations

- Ketone vs. Alcohol: 2-Amino-1-(3-Methoxyphenyl)ethanone Hydrochloride (CAS 24037-72-7) replaces the hydroxyl group with a ketone, reducing hydrogen bonding capacity but increasing electrophilicity .

- Thioether Analogs: (S)-2-Amino-2-(3-(methylthio)phenyl)ethanol HCl (CAS 2061996-54-9) substitutes methoxy with methylthio, enhancing lipophilicity and altering metabolic pathways .

Stereochemical Considerations

Enantiomeric purity (>98% ee) is critical for biological activity. For example:

- (R)-2-Amino-2-(anthracen-9-yl)ethanol HCl () highlights the role of chirality in receptor binding, a property shared with the target compound’s enantiomers .

- Racemic mixtures, such as 2-Amino-1-(3-chlorophenyl)propan-1-one HCl (CAS 474709-89-2/474709-92-7), may exhibit divergent pharmacological profiles compared to single enantiomers .

Cyclohexyl vs. Alternative Ring Systems

- Difluorocyclobutyl Analogs: 2-Amino-2-(3,3-difluorocyclobutyl)ethanol HCl () demonstrates how fluorinated small rings affect electronic density and ring strain .

Biological Activity

2-Amino-2-(3-methoxycyclohexyl)ethan-1-ol hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including an amino group and a methoxy-substituted cyclohexyl moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its neuroprotective properties, synthesis, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following structure:

- IUPAC Name : this compound

- Molecular Formula : C9H19NO2·HCl

- Molecular Weight : 201.71 g/mol

The hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications.

Neuroprotective Effects

Preliminary studies indicate that this compound may exhibit neuroprotective properties . These effects are hypothesized to occur through the modulation of neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative conditions. However, comprehensive studies are required to elucidate the exact mechanisms involved.

Interaction with Receptors

Research suggests that this compound may interact with various neurotransmitter receptors, which could contribute to its neuroprotective effects. Understanding these interactions is crucial for determining its pharmacodynamics and pharmacokinetics.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Various catalysts and solvents can be employed to optimize yield and purity. This synthetic pathway is essential for producing the compound in sufficient quantities for biological evaluation.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Amino-2-propanol | Simple amino alcohol | Used as a chiral building block |

| 3-Methoxyphenylethanol | Methoxy group on phenyl ring | Potentially different biological activity |

| N-Methyl-D-aspartate | Amino acid derivative | Important neurotransmitter analog |

| 4-Hydroxyphenylglycine | Hydroxylated amino acid | Different metabolic pathways |

These comparisons highlight the distinct cyclohexyl structure of this compound, which may confer unique biological activities not found in other compounds.

Research Findings

Research findings indicate that compounds with similar structural features often exhibit significant biological activities. For example, aminopyrazole derivatives have shown low nanomolar inhibition against specific targets related to parasitic infections, demonstrating the potential for high selectivity and efficacy in drug development . Such findings encourage further investigation into the pharmacological profile of this compound.

Q & A

Q. Methodological Approach :

- Step 1 : Start with 3-methoxycyclohexanone as the precursor. React it with nitroethane via a Henry reaction to form β-nitro alcohol intermediates under basic conditions (e.g., KOH/ethanol) .

- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or sodium borohydride in acidic media. Ensure stereochemical control by optimizing reaction temperature and solvent polarity .

- Step 3 : Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol. Crystallization from ethanol/diethyl ether improves purity (>95%) .

- Validation : Monitor reaction progress via TLC and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS).

What advanced analytical techniques are critical for characterizing this compound?

Q. Key Techniques :

- Stereochemical Analysis : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to resolve enantiomers. Compare retention times with synthetic standards .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C) and differential scanning calorimetry (DSC) for melting point verification .

- Purity Assessment : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Purity thresholds should exceed 98% for biological studies .

How can researchers resolve contradictions in reported solubility data?

Q. Conflict Resolution Strategy :

- Solvent Screening : Test solubility in DMSO, water, and methanol using nephelometry. Note discrepancies arising from hydration states (e.g., monohydrate vs. anhydrous forms) .

- pH-Dependent Solubility : Conduct pH-solubility profiling (pH 2–8) using phosphate buffers. The compound’s solubility increases in acidic conditions due to protonation of the amine group .

- Validation : Cross-reference data with independent sources (e.g., PubChem, LGC Limited SDS) and validate via UV-Vis spectroscopy .

What strategies mitigate stereochemical heterogeneity during synthesis?

Q. Stereochemical Control :

- Chiral Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to enhance enantiomeric excess (ee >90%) .

- Crystallization-Induced Dynamic Resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) to isolate the desired enantiomer .

- Analytical Confirmation : Verify ee via polarimetry and circular dichroism (CD) spectroscopy .

How does the 3-methoxycyclohexyl group influence biological activity?

Q. Structure-Activity Relationship (SAR) Insights :

- Lipophilicity : The cyclohexyl group enhances membrane permeability compared to aromatic analogs (logP ~1.8 vs. ~2.5 for phenyl derivatives) .

- Conformational Rigidity : The methoxy group’s orientation affects receptor binding. Molecular dynamics simulations predict optimal positioning for G-protein-coupled receptor (GPCR) interactions .

- Validation : Compare in vitro activity (e.g., IC₅₀) against analogs with varying substituents using radioligand binding assays .

What methodologies are recommended for stability studies under physiological conditions?

Q. Stability Protocol :

- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and oxidative stress (3% H₂O₂) for 14 days. Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts .

- Plasma Stability : Incubate with human plasma (37°C, 24 hours) and quantify remaining compound using LC-MS/MS. Report half-life (t₁/₂) for pharmacokinetic modeling .

How can researchers optimize purification for scale-up?

Q. Purification Strategies :

- Flash Chromatography : Use silica gel (230–400 mesh) with a gradient of dichloromethane/methanol (95:5 to 85:15) to remove nitro reduction byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to achieve >99% purity. Monitor crystal morphology via powder X-ray diffraction (PXRD) .

- Quality Control : Validate purity with F NMR (if applicable) and elemental analysis (C, H, N ±0.4%) .

What computational tools predict metabolic pathways for this compound?

Q. In Silico Metabolism Prediction :

- Software : Use Schrödinger’s ADMET Predictor or MetaCore to identify potential cytochrome P450 (CYP3A4, CYP2D6) oxidation sites.

- Key Metabolites : Predict N-dealkylation of the aminoethanol moiety and O-demethylation of the cyclohexyl methoxy group .

- Validation : Compare predictions with in vitro microsomal incubation data (human liver microsomes + NADPH) analyzed via LC-HRMS .

How should researchers address discrepancies in reported toxicity profiles?

Q. Toxicological Reconciliation :

- In Vitro Assays : Perform MTT assays on HEK293 cells to determine IC₅₀ values. Contrast results with historical data, noting differences in cell lines or exposure durations .

- Mechanistic Studies : Evaluate reactive oxygen species (ROS) generation and mitochondrial membrane potential collapse via flow cytometry .

- Regulatory Alignment : Ensure compliance with OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) and reference EU REACH dossiers .

What advanced techniques validate enantiomeric purity for in vivo studies?

Q. Enantiopurity Validation :

- Chiral Derivatization : React the compound with Marfey’s reagent (FDAA) and analyze via LC-MS to separate diastereomers .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data (e.g., CCDC deposition) .

- Biological Correlation : Compare pharmacokinetic profiles (AUC, Cₘₐₓ) of enantiomers in rodent models to confirm activity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.